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molecular formula C16H15N B8605434 2-[2-(1H-inden-3-yl)ethyl]pyridine CAS No. 37848-69-4

2-[2-(1H-inden-3-yl)ethyl]pyridine

Cat. No. B8605434
M. Wt: 221.30 g/mol
InChI Key: RDRHSYBDGYVHIS-UHFFFAOYSA-N
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Patent
US04092318

Procedure details

This compound is prepared as described by Dressler and Kurland J.O.C. 29, 175 (1964). Under nitrogen gas, 500 g. indene plus 5 g. potassium t-butoxide are stirred and heated to 130°. 2-vinyl pyridine (220 g., 2.0 M) is added dropwise over a period of 1 hour keeping the temperature at 135°-145° C. during addition and for 2 hours after addition is completed. The reaction mixture is cooled and 25 ml. acetic acid is added, followed by filtration. A flash distillation yields 395 g. (84%) crude product boiling 160°-175°/0.3 mm. This is redistilled to give 353 g. (75%) of oil (3-[2(pyridyl)ethyl]indene) boiling point 135°-140°/0.1 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CC(C)([O-])C.[K+].[CH:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1)=[CH2:17]>C(O)(=O)C>[N:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[CH2:16][CH2:17][C:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
220 g
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared
TEMPERATURE
Type
TEMPERATURE
Details
heated to 130°
CUSTOM
Type
CUSTOM
Details
at 135°-145° C.
ADDITION
Type
ADDITION
Details
during addition
ADDITION
Type
ADDITION
Details
for 2 hours after addition
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
followed by filtration
DISTILLATION
Type
DISTILLATION
Details
A flash distillation
CUSTOM
Type
CUSTOM
Details
yields 395 g
CUSTOM
Type
CUSTOM
Details
boiling 160°-175°
DISTILLATION
Type
DISTILLATION
Details
This is redistilled
CUSTOM
Type
CUSTOM
Details
to give 353 g

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)CCC1=CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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